Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-
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Overview
Description
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is a complex organic compound with a unique structure that includes a butanamide backbone, an ethyl group, a tetrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol to form the thioether linkage.
Amide Formation: The final step involves the formation of the butanamide backbone by reacting the thioether with an appropriate amine and butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and pyridine ring can also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butanamide: A simpler compound with a similar backbone but lacking the tetrazole and pyridine rings.
N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-: A compound with a similar structure but different functional groups.
Uniqueness
Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
80464-10-4 |
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Molecular Formula |
C13H18N6OS |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-ethyl-4-(1-methyltetrazol-5-yl)sulfanyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C13H18N6OS/c1-3-19(11-7-4-5-9-14-11)12(20)8-6-10-21-13-15-16-17-18(13)2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
InChI Key |
MWDKLAHJEJZVGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=N1)C(=O)CCCSC2=NN=NN2C |
Origin of Product |
United States |
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